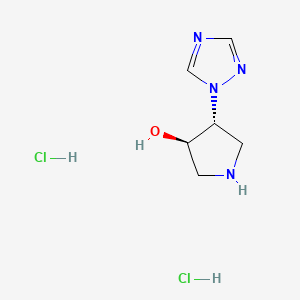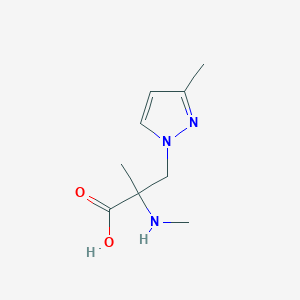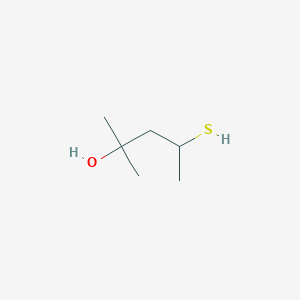
2,3,5-Trimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its unique structural properties. This compound is used in various industrial applications, including the production of synthetic lubricants and as a corrosion inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylhexanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,3,5-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of isobutene followed by hydrogenation and oxidation. This method allows for large-scale production and ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, bromides.
Aplicaciones Científicas De Investigación
2,3,5-Trimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of synthetic lubricants, corrosion inhibitors, and as an intermediate in the manufacture of other chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can act as a precursor for the synthesis of bioactive molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5,5-Trimethylhexanoic acid
- 2,2,4-Trimethylpentanoic acid
- 2,4,4-Trimethylpentanoic acid
Uniqueness
2,3,5-Trimethylhexanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific industrial and research applications.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2,3,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-6(2)5-7(3)8(4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |
Clave InChI |
JDIKWIQTECEGHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13487724.png)
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13487725.png)
![methyl (2Z)-2-[(dimethylamino)methylene]-3-oxopentanoate](/img/structure/B13487726.png)


![1-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B13487742.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)


